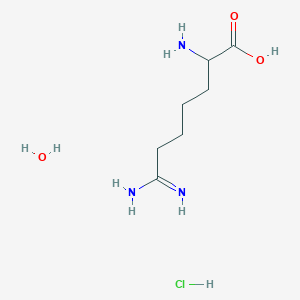
3,4-Difluorobenzoic-d3 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluorobenzoic-d3 acid is a deuterium-labeled derivative of 3,4-difluorobenzoic acid. It is a stable isotope-labeled compound used primarily in scientific research. The presence of deuterium atoms makes it particularly useful in various analytical and tracing applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluorobenzoic-d3 acid typically involves the introduction of deuterium atoms into the 3,4-difluorobenzoic acid molecule. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction of 3,4-difluorobenzoic acid with deuterated water (D2O) in the presence of a catalyst can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve efficient deuteration.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzoic-d3 acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can convert it into fluorinated benzyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated benzyl alcohols.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3,4-Difluorobenzoic-d3 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drug molecules.
Industry: Applied in the development of new materials and in the petrochemical industry as a tracer for fluid flow studies
Mechanism of Action
The mechanism of action of 3,4-difluorobenzoic-d3 acid involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction pathways and mechanisms. In biological systems, it can be used to study enzyme-substrate interactions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzoic acid: The non-deuterated version of the compound.
2,4-Difluorobenzoic acid: A similar compound with fluorine atoms at different positions.
3,4,5-Trifluorobenzoic acid: Contains an additional fluorine atom compared to 3,4-difluorobenzoic acid.
Uniqueness
The uniqueness of 3,4-difluorobenzoic-d3 acid lies in its deuterium labeling, which makes it particularly valuable for tracing and analytical purposes. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, providing unique insights into reaction mechanisms and metabolic pathways .
Properties
Molecular Formula |
C7H4F2O2 |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
2,3,6-trideuterio-4,5-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/i1D,2D,3D |
InChI Key |
FPENCTDAQQQKNY-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])F)F)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)






![1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one](/img/structure/B12311924.png)
![2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile](/img/structure/B12311928.png)

![2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12311941.png)

![rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12311959.png)
![N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide](/img/structure/B12311979.png)
